4-Methylbenzene-1,2-diamine sulfate
Overview
Description
4-Methylbenzene-1,2-diamine, also known as Toluene-3,4-diamine or 1,2-Diamino-4-methylbenzene, is a chemical compound with the formula C7H10N2 . It is used in various industrial applications .
Synthesis Analysis
The synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from the reaction between aldehydes and 4-methylbenzene-1,2-diamine has been reported . Another method involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .Molecular Structure Analysis
The molecular structure of 4-Methylbenzene-1,2-diamine is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 122.1677 .Scientific Research Applications
Application 1: Synthesis of N-arylbenzene-1,2-diamines
- Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the synthesis of N-arylbenzene-1,2-diamines . These compounds are important for synthesizing various benzimidazole derivatives .
- Methods of Application: The solvent-controllable photoreaction of 4-methoxyazobenzenes is used to afford N-arylbenzene-1,2-diamines . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
- Results or Outcomes: The synthesis from azobenzenes showed the benefits of a simple preparation procedure and the good stability of symmetrical azobenzenes as starting materials .
Application 2: Synthesis of Benzimidazoles
- Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the synthesis of benzimidazoles . Benzimidazoles have gained attention for a long time and been studied for the applications of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors, as well as for many optoelectronic materials .
- Methods of Application: Azarifar and co-workers used the ultrasound-promoted technique for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from the reaction between aldehydes and 4-methylbenzene-1,2-diamine using sulfamic acid-functionalized silica-coated magnetic nanoparticles (SO 3 H–Fe 3 O 4 @SiO 2 MNPs) .
- Results or Outcomes: The protocol gives good results .
Application 3: Hair Dyeing
- Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the production of hair dyes . It is commonly used to produce black, drab and warm browns, and shades of blonde and gray hair dyes .
- Methods of Application: In these applications, these diamines function as a primary intermediate, which means that it is first oxidized with hydrogen peroxide and then combined with a coupler to form the hair dye .
- Results or Outcomes: 4-Methylbenzene-1,2-diamine sulfate is preferred in commercial hair dyes because of its lower toxicity compared to phenylenediamine (1,4-diaminobenzene) .
Application 4: Production of Dyes
- Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the production of dyes for textiles, furs, leathers, biological stains and indicators, wood stains, and pigments .
- Methods of Application: The specific methods of application can vary depending on the type of dye being produced .
- Results or Outcomes: Two examples of dyes produced by 4-Methylbenzene-1,2-diamine sulfate are Cl Basic Red 2 and Cl Acid Brown 103 .
Application 5: Production of Organic Compounds
- Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the production of various organic compounds . It is used as a starting material in the synthesis of many complex organic molecules .
- Methods of Application: The specific methods of application can vary depending on the type of organic compound being synthesized .
- Results or Outcomes: The use of 4-Methylbenzene-1,2-diamine sulfate in the synthesis of organic compounds has been shown to be effective, and it is commonly used in organic chemistry laboratories .
Application 6: Production of Pigments
- Summary of the Application: 4-Methylbenzene-1,2-diamine sulfate is used in the production of pigments . These pigments are used in various industries, including textiles, furs, leathers, biological stains and indicators, and wood stains .
- Methods of Application: The specific methods of application can vary depending on the type of pigment being produced .
- Results or Outcomes: Two examples of pigments produced by 4-Methylbenzene-1,2-diamine sulfate are Cl Basic Red 2 and Cl Acid Brown 103 .
Safety And Hazards
properties
IUPAC Name |
4-methylbenzene-1,2-diamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXGAXXOGWBQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668255 | |
Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzene-1,2-diamine sulfate | |
CAS RN |
1084893-43-5 | |
Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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